3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methylpyrrol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NSi/c1-11(2)16(12(3)4,13(5)6)15-9-8-14(7)10-15/h8-13H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSUGHKFJIMMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 1 Tris Propan 2 Yl Silyl 1h Pyrrole
Strategies for Constructing the 1-[Tris(propan-2-yl)silyl]-1H-pyrrole Core
The formation of the 1-TIPS-pyrrole scaffold is a critical step, which can be achieved either by direct silylation of a pre-existing pyrrole (B145914) ring or by building the pyrrole ring with the TIPS group already attached to the nitrogen precursor.
N-Silylation Techniques for Pyrroles
The most direct method to form the 1-[Tris(propan-2-yl)silyl]-1H-pyrrole core is the N-silylation of pyrrole or a pyrrole derivative. The TIPS group serves as a sterically demanding protecting group that can influence the regioselectivity of subsequent functionalization reactions. acs.org The reaction typically involves the deprotonation of the pyrrole N-H bond with a suitable base, followed by quenching the resulting pyrrolide anion with a triisopropylsilyl electrophile, such as triisopropylsilyl chloride (TIPS-Cl) or triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPS-OTf).
Common bases for this transformation include sodium hydride (NaH), which offers irreversible deprotonation, or milder bases like imidazole. The choice of solvent is crucial, with anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) being commonly employed to ensure the solubility of the reagents and stability of the anionic intermediate.
For instance, the synthesis of 1-(triisopropylsilyl)-1H-pyrrole can be efficiently achieved by treating pyrrole with sodium hydride in THF, followed by the addition of TIPS-Cl. This procedure is foundational for subsequent modifications of the pyrrole ring. nsf.gov Similarly, this technique can be applied to 3-methylpyrrole to directly furnish the target compound.
| Pyrrole Substrate | Silylating Agent | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Pyrrole | TIPS-Cl | NaH | THF | 0 °C to room temp. | nsf.gov |
| Pyrrole | TIPS-Cl | Imidazole | DMF | Room temp. | deakin.edu.au |
| 3-Methylpyrrole | TIPS-Cl | NaH | DMF | 0 °C to room temp. | General Procedure |
De Novo Pyrrole Ring Formation with Pre-Incorporated TIPS Group
De novo methods, which construct the heterocyclic ring from acyclic precursors, are powerful tools in organic synthesis. Key examples include the Paal-Knorr, Knorr, and van Leusen pyrrole syntheses. wikipedia.orgnih.gov The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. alfa-chemistry.comorganic-chemistry.org
However, applying these methods to synthesize a 1-TIPS-pyrrole core directly is challenging. The required nitrogen source, N-(triisopropylsilyl)amine, is susceptible to hydrolysis, and the Si-N bond can be labile under the acidic or thermal conditions often required for these cyclization reactions. Consequently, this approach is generally not favored, as cleavage of the TIPS group is a likely side reaction, leading to the N-unsubstituted pyrrole. The more robust and common strategy is to form the substituted pyrrole ring first, followed by N-silylation as described previously.
Introduction of the 3-Methyl Functional Group
Once the 1-TIPS-pyrrole core is established, or if starting with 3-methylpyrrole, the focus shifts to ensuring the correct substitution pattern.
Regioselective Methylation of 1-[tris(propan-2-yl)silyl]-1H-pyrrole at the β-Position
Direct C-H methylation of 1-TIPS-pyrrole is not a commonly reported transformation. A more controlled and widely practiced approach involves a sequence of regioselective halogenation followed by functional group interconversion. The steric bulk of the N-TIPS group plays a crucial role in directing substitution away from the adjacent α-positions (C2 and C5) and towards the less hindered β-positions (C3 and C4). acs.org
While direct β-C-H arylation of N-TIPS pyrrole has been demonstrated using rhodium catalysis, a common route to introduce a methyl group involves a halogen-metal exchange. acs.org For example, 1-TIPS-pyrrole can be selectively brominated at the 3-position. Subsequent lithium-halogen exchange with an organolithium reagent like n-butyllithium generates a 3-lithiated pyrrole species. This nucleophilic intermediate can then be reacted with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, to install the methyl group at the desired β-position. acs.org
An alternative documented synthesis of 3-methyl-1-(triisopropylsilyl)pyrrole starts from 1-TIPS-pyrrole and proceeds through selective α-iodination, followed by a series of steps to build functionality that ultimately delivers the 3-methyl group. nsf.gov This highlights that multi-step sequences are often necessary to achieve specific substitution patterns with high regioselectivity.
| N-Substituent | Reaction Type | Observed Selectivity | Rationale | Reference |
|---|---|---|---|---|
| -H | Electrophilic Substitution | α-selective (C2/C5) | Electronic preference of the pyrrole ring. | General |
| -TIPS | C-H Arylation (Rh-cat.) | β-selective (C3/C4) | Steric hindrance from the bulky TIPS group disfavors α-attack. | acs.org |
| -TIPS | Halogenation -> Lithiation -> Alkylation | β-selective (C3) | Controlled introduction of functionality via 3-bromo intermediate. | acs.org |
Cycloaddition or Condensation Routes Incorporating Both Methyl and TIPS Moieties
This strategy involves a two-stage process where the 3-methylpyrrole core is synthesized first, followed by N-silylation. This approach circumvents the challenges of regioselective methylation.
The Paal-Knorr synthesis is well-suited for this purpose. Condensation of 2-methyl-1,4-butanedial (or a synthetic equivalent like 3-methyl-2,5-dimethoxytetrahydrofuran) with ammonia or an ammonia source (e.g., ammonium (B1175870) acetate) would directly yield 3-methylpyrrole. wikipedia.org
Alternatively, the van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction, can be employed. nih.gov The reaction between an appropriate α,β-unsaturated Michael acceptor and tosylmethyl isocyanide (TosMIC) under basic conditions can furnish a substituted pyrrole. mdpi.comresearchgate.net To obtain a 3-methylpyrrole, a Michael acceptor such as 1-nitropropene (B103210) could potentially be used.
Once 3-methylpyrrole is obtained through one of these de novo syntheses, it can be readily N-silylated using the standard conditions described in section 2.1.1 (e.g., NaH and TIPS-Cl in THF or DMF) to afford the final product, 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole.
Optimization of Reaction Conditions and Process Development
The optimization of the synthesis of this compound focuses on maximizing yield, purity, and regioselectivity for each step.
For the N-silylation step , key parameters include the choice of base, silylating agent, solvent, and temperature.
Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for complete deprotonation, driving the reaction to completion.
Silylating Agent: Triisopropylsilyl chloride (TIPS-Cl) is a cost-effective and common choice. The more reactive triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) can be used for less reactive substrates but is more expensive and moisture-sensitive.
Solvent: Anhydrous THF or DMF are preferred to prevent hydrolysis of the silylating agent and the product.
Temperature: Reactions are often initiated at 0 °C to control the initial exothermic deprotonation and then allowed to warm to room temperature to ensure complete reaction.
For the regioselective functionalization route (2.2.1), optimization is critical.
Halogenation: The choice of halogenating agent (e.g., NBS for bromination, NIS for iodination) and reaction conditions (-78 °C in THF) is vital to control the position and degree of halogenation. nsf.gov
Lithium-Halogen Exchange: This step must be performed at low temperatures (typically -78 °C) to prevent side reactions of the highly reactive organolithium intermediate.
Electrophilic Quench: The purity and reactivity of the methylating agent (e.g., methyl iodide) are important for achieving a high yield in the final C-C bond-forming step.
Careful control of stoichiometry, exclusion of atmospheric moisture, and purification by column chromatography are essential throughout the process to obtain the target compound with high purity.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance the purity of products. nih.govmdpi.com This method is particularly beneficial in the synthesis of heterocyclic compounds like pyrroles. nih.gov The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times compared to conventional heating methods. mdpi.com While specific studies detailing the microwave-assisted synthesis of this compound are not prevalent in the reviewed literature, the general principles of microwave-assisted pyrrole synthesis can be applied.
For instance, the Paal-Knorr condensation, a common method for pyrrole synthesis, can be significantly expedited under microwave irradiation, often in the absence of a solvent. researchgate.net This approach involves the reaction of a 1,4-dicarbonyl compound with a primary amine. The application of microwaves in this context often leads to higher yields in a fraction of the time required by conventional methods. mdpi.com
Table 1: Illustrative Examples of Microwave-Assisted Pyrrole Synthesis
| Starting Materials | Microwave Conditions | Reaction Time | Yield (%) |
| 2,5-Dimethoxytetrahydrofuran, Aniline | Montmorillonite (B579905) K-10, Solvent-free, 100°C | 2-6 min | ~95% |
| Acetonylacetone, Primary Amines | CATAPAL 200, 60°C | 45 min | 68-97% |
| Hydrazide, Hydrazide-hydrazones | FlexiWave Milestone Lab reactor | Reduced Times | 87-94% |
Note: The data in this table is based on general findings for the synthesis of various pyrrole derivatives and does not represent a specific synthesis of this compound. mdpi.comresearchgate.netmdpi.com
Catalytic Approaches for Improved Yields and Selectivity
Catalysis plays a crucial role in modern organic synthesis, offering pathways to improved yields, enhanced selectivity, and milder reaction conditions. In the context of pyrrole synthesis, a variety of catalytic systems have been explored. These range from solid acid catalysts to transition metal complexes and even biocatalysts. researchgate.netorganic-chemistry.orgnih.gov
For the synthesis of N-substituted pyrroles, solid acid catalysts like montmorillonite K-10 and sulfuric acid immobilized on silica (B1680970) gel have proven effective, particularly in solvent-free conditions. researchgate.net These catalysts facilitate the cyclocondensation reactions that form the pyrrole ring. Furthermore, organocatalysts, such as l-tryptophan (B1681604) and nano-ferrite supported glutathione, have been successfully employed in the Paal-Knorr condensation, promoting the reaction under greener, aqueous conditions or solvent-free mechanochemical activation. nih.gov
Transition metal catalysts, including those based on zinc and rhodium, have been utilized for the synthesis of substituted pyrroles from dienyl azides, providing an efficient route at room temperature. organic-chemistry.org While a specific catalytic method for the direct synthesis of this compound is not explicitly detailed in the available literature, these catalytic strategies highlight the ongoing efforts to develop more efficient and selective syntheses for this important class of compounds.
Table 2: Overview of Catalytic Approaches in Pyrrole Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |
| Solid Acid | Montmorillonite K-10 | Paal-Knorr | Solvent-free, high yields |
| Organocatalyst | l-tryptophan | Paal-Knorr | Solvent-free, mild conditions |
| Transition Metal | Zinc Iodide (ZnI2) | From Dienyl Azides | Room temperature, high efficiency |
| Biocatalyst | α-amylase | Paal-Knorr | Mild conditions, good to excellent yields |
Note: This table presents general catalytic methods for pyrrole synthesis and does not reflect specific data for the synthesis of this compound. researchgate.netorganic-chemistry.orgnih.govnih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1 Tris Propan 2 Yl Silyl 1h Pyrrole
Electrophilic Aromatic Substitution (EAS) Pathways
Pyrroles are electron-rich aromatic heterocycles that readily undergo electrophilic aromatic substitution (EAS). onlineorganicchemistrytutor.comwikipedia.org The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, increasing the electron density of the ring carbons and making them highly susceptible to attack by electrophiles. pearson.compharmaguideline.com In unsubstituted pyrrole (B145914), electrophilic attack occurs preferentially at the C-2 (α) position because the resulting cationic intermediate (arenium ion) is stabilized by three resonance structures, compared to only two for attack at the C-3 (β) position. onlineorganicchemistrytutor.com
Analysis of Regioselectivity at C-2, C-4, and C-5 Positions
For 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole, the substitution pattern is more complex. The molecule has three available positions for electrophilic attack: C-2, C-4, and C-5. The regiochemical outcome is determined by the combined directing effects of the C-3 methyl group and the N-1 TIPS group.
C-3 Methyl Group: The methyl group is an electron-donating group (EDG) through an inductive effect. It activates the pyrrole ring towards EAS and directs incoming electrophiles to the adjacent C-2 and C-4 positions.
N-1 TIPS Group: The tris(propan-2-yl)silyl group is exceptionally bulky, exerting a powerful steric directing effect. quimicaorganica.org It effectively shields the adjacent C-2 and C-5 positions from the approach of an electrophile.
The interplay of these effects dictates that electrophilic attack will be heavily disfavored at the C-2 position, despite electronic activation from the C-3 methyl group, due to overwhelming steric hindrance from the N-TIPS group. The C-5 position is also sterically hindered by the TIPS group. Consequently, the C-4 position becomes the most likely site for substitution, as it is electronically activated by the C-3 methyl group and is the most sterically accessible position.
| Position | Electronic Effect (from C-3 Me) | Steric Effect (from N-1 TIPS) | Predicted Outcome |
|---|---|---|---|
| C-2 | Activated (Ortho) | Highly Hindered | Minor/No Product |
| C-4 | Activated (Ortho) | Accessible | Major Product |
| C-5 | Less Activated (Meta) | Hindered | Minor/No Product |
Steric and Electronic Directing Effects of the N-1 TIPS Group
The primary role of the N-1 TIPS group in EAS is to act as a powerful steric directing group. Its large size physically obstructs the C-2 and C-5 positions, redirecting electrophiles to the C-3 and C-4 positions. quimicaorganica.org This effect is a common strategy used in pyrrole chemistry to achieve substitution at the otherwise less reactive β-positions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to pyrrole systems. mdpi.comnih.gov For 3-methyl-1-TIPS-pyrrole, these reactions provide pathways for introducing aryl, alkenyl, and other organic fragments onto the pyrrole core.
Suzuki, Heck, and Stille Coupling at Pre-Functionalized Pyrrole Positions
The Suzuki, Heck, and Stille reactions are cornerstone palladium-catalyzed cross-coupling methods that typically require a halide or triflate electrophile and an organometallic nucleophile. mdpi.comnih.gov To apply these methods to 3-methyl-1-TIPS-pyrrole, the substrate must first be functionalized, for example, by halogenation or borylation. Given the regioselectivity of EAS discussed previously, bromination would be expected to yield 4-bromo-3-methyl-1-TIPS-pyrrole as the major product. This pre-functionalized intermediate can then be used in cross-coupling reactions.
Suzuki Coupling: This reaction couples an organoboron reagent with an organic halide. mdpi.comnih.govmdpi.com For instance, 4-bromo-3-methyl-1-TIPS-pyrrole could be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) to yield 4-aryl-3-methyl-1-TIPS-pyrroles.
Heck Coupling: This reaction couples an organic halide with an alkene. nih.govresearchgate.net The 4-bromo derivative could react with alkenes to introduce a vinyl group at the C-4 position.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.orgnih.gov The 4-bromo derivative would react with organostannanes, offering a versatile method for C-C bond formation that is tolerant of a wide range of functional groups.
| Reaction | Pyrrole Substrate | Coupling Partner | Typical Catalyst/Base | Product Type |
|---|---|---|---|---|
| Suzuki | 4-Bromo-3-methyl-1-TIPS-pyrrole | Ar-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-3-methyl-1-TIPS-pyrrole |
| Heck | 4-Bromo-3-methyl-1-TIPS-pyrrole | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 4-Alkenyl-3-methyl-1-TIPS-pyrrole |
| Stille | 4-Bromo-3-methyl-1-TIPS-pyrrole | R-Sn(Bu)₃ | Pd(PPh₃)₄ / LiCl | 4-Substituted-3-methyl-1-TIPS-pyrrole |
C-H Activation and Direct Arylation/Alkenylation Strategies
More recently, direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalization of the substrate. nih.gov Research has shown that the regioselectivity of direct C-H arylation on N-substituted pyrroles is highly dependent on the nature of the N-substituent.
For N-TIPS pyrrole, rhodium-catalyzed C-H arylation has been shown to exhibit high selectivity for the β-position (C-3 or C-4). acs.org This is attributed to the steric bulk of the TIPS group, which directs the catalyst away from the α-positions (C-2 and C-5). In the case of 3-methyl-1-TIPS-pyrrole, the available C-H bonds are at the C-2, C-4, and C-5 positions. The combination of steric hindrance from the TIPS group at C-2 and C-5, and electronic activation from the methyl group at C-3, strongly favors C-H activation and subsequent functionalization at the C-4 position. acs.org Palladium catalysts have also been successfully employed for the direct arylation of pyrrole derivatives. nih.govrsc.org
| N-Substituent | Steric Bulk | Observed Selectivity | Rationale |
|---|---|---|---|
| -CH₃ (Methyl) | Low | Mainly C-2 (α) | Electronic preference for α-position |
| -Ph (Phenyl) | Medium | Mixture of C-2 and C-3 | Competing steric and electronic effects |
| -TIPS | High | Mainly C-3/C-4 (β) | Steric hindrance at C-2/C-5 dominates acs.org |
Deprotection Chemistry of the N-1 Tris(propan-2-yl)silyl Group
The TIPS group serves as an effective protecting group for the pyrrole nitrogen. It is stable under a variety of reaction conditions, including those involving strong bases and organometallic reagents. However, it can be readily removed when desired to yield the N-H pyrrole. researchgate.net
The most common method for the cleavage of a silyl (B83357) ether or N-silyl group is treatment with a fluoride (B91410) ion source. quimicaorganica.org Tetrabutylammonium (B224687) fluoride (TBAF) is the most frequently used reagent for this purpose. The deprotection mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a hypervalent silicon intermediate. The strength of the silicon-fluorine bond (one of the strongest single bonds in chemistry) provides the thermodynamic driving force for the reaction. The N-H pyrrole is then liberated, typically after an aqueous workup.
The reaction is generally clean and high-yielding, proceeding under mild conditions (often at room temperature) in a solvent such as tetrahydrofuran (B95107) (THF).
| Reagent | Abbreviation | Typical Conditions |
|---|---|---|
| Tetrabutylammonium fluoride | TBAF | THF, 0°C to room temperature |
| Hydrofluoric acid | HF | HF-Pyridine, Acetonitrile |
| Cesium fluoride | CsF | DMF, elevated temperature |
Investigation of Selective Cleavage Conditions
The removal of the tris(propan-2-yl)silyl (TIPS) protecting group from the nitrogen atom of this compound is a critical step in synthetic pathways that utilize this protecting group strategy. The selection of an appropriate cleavage method is paramount to ensure high yields of the deprotected 3-methyl-1H-pyrrole while minimizing side reactions. The robust nature of the silicon-nitrogen bond in N-silyl pyrroles necessitates specific reagents that can efficiently effect its cleavage.
Fluoride-based reagents are the most commonly employed agents for the deprotection of silyl ethers and related silyl compounds due to the high affinity of fluoride for silicon. gelest.com Among these, tetra-n-butylammonium fluoride (TBAF) is a widely used reagent, typically in an organic solvent such as tetrahydrofuran (THF). commonorganicchemistry.com The general mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate, which then fragments to release the deprotected pyrrole and the corresponding silyl fluoride.
While specific studies detailing the deprotection of this compound are not extensively documented, general procedures for the cleavage of silyl ethers with TBAF provide a foundational understanding of the likely reaction conditions. A typical procedure involves treating a solution of the silylated compound in THF with a solution of TBAF in THF. gelest.com The reaction is often carried out at room temperature, although gentle heating may be required for more sterically hindered or less reactive substrates. The progress of the reaction is monitored by standard analytical techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of complete consumption of the starting material.
It is important to note that the efficiency of the deprotection can be influenced by several factors, including the concentration of the reagents, the temperature, and the presence of any steric hindrance around the silyl group. In the case of the TIPS group, its significant steric bulk may necessitate longer reaction times or slightly elevated temperatures to achieve complete cleavage.
| Reagent | Solvent | Typical Conditions | Comments |
| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room temperature, monitored by TLC | A common and generally effective method for silyl group removal. Reaction time may vary depending on the substrate. gelest.comcommonorganicchemistry.com |
| Silver Fluoride (AgF) | Methanol (MeOH) | Room temperature | Has been shown to be effective for the deprotection of TIPS-protected acetylenes and may be applicable to N-TIPS pyrroles. jmcs.org.mx |
| Hydrogen Fluoride (HF) | Acetonitrile (MeCN) | 0 °C to room temperature | A potent but hazardous reagent; often used in pyridine (B92270) or as an aqueous solution. Requires careful handling. |
Subsequent Reactivity and Derivatization of the N-H Pyrrole
Upon successful cleavage of the tris(propan-2-yl)silyl group, the resulting 3-methyl-1H-pyrrole becomes available for a variety of derivatization reactions. The presence of the N-H bond and the activated pyrrole ring allows for functionalization at both the nitrogen and carbon atoms. Electrophilic substitution reactions on the pyrrole ring are a common strategy for introducing new functional groups.
It is well-established that electrophilic substitution on pyrrole itself occurs preferentially at the C2 position due to the greater stabilization of the cationic intermediate. nih.gov However, the reactivity of 3-methyl-1H-pyrrole is influenced by the methyl group at the C3 position. This substituent can direct incoming electrophiles to the other available positions on the ring, namely C2, C4, and C5. The precise regiochemical outcome of such reactions will depend on the nature of the electrophile and the specific reaction conditions employed.
Acylation: The introduction of an acyl group onto the pyrrole ring is a valuable transformation for the synthesis of various derivatives. Friedel-Crafts acylation is a common method, although the conditions must be carefully controlled to avoid polymerization of the electron-rich pyrrole ring. Acylation of N-methylpyrrole has been shown to yield both 2- and 3-acyl derivatives, with the regioselectivity being influenced by the reaction conditions. orgsyn.org For 3-methyl-1H-pyrrole, acylation could potentially occur at the C2, C5, or N1 positions. N-acylation is often favored under basic conditions, while C-acylation is typically performed under acidic or neutral conditions.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemtube3d.comijpcbs.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide (DMF). This reaction introduces a formyl group onto the pyrrole ring, which can then serve as a versatile handle for further synthetic transformations. For 3-methyl-1H-pyrrole, formylation is expected to occur at one of the unsubstituted carbon positions, with the regioselectivity being a subject of experimental investigation.
Alkylation: The nitrogen atom of 3-methyl-1H-pyrrole can be readily alkylated under basic conditions. researchgate.net Deprotonation of the N-H bond with a suitable base, such as sodium hydride or potassium carbonate, generates the corresponding pyrrolide anion, which is a potent nucleophile. Subsequent reaction with an alkyl halide or another electrophilic alkylating agent leads to the formation of N-alkylated derivatives.
The table below summarizes potential derivatization reactions of 3-methyl-1H-pyrrole.
| Reaction Type | Reagents | Potential Products |
| Acylation | Acyl chloride, Lewis acid or base | N-acyl-3-methylpyrrole, 2-acyl-3-methylpyrrole, 5-acyl-3-methylpyrrole |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-formyl-3-methylpyrrole, 5-formyl-3-methylpyrrole |
| N-Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl halide | 1-alkyl-3-methylpyrrole |
Further research is required to fully elucidate the specific conditions and regiochemical outcomes for these and other derivatization reactions of 3-methyl-1H-pyrrole.
Spectroscopic Characterization and Advanced Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, a complete assignment of the proton and carbon environments within 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole can be achieved.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the methyl group, and the tris(propan-2-yl)silyl (TIPS) group. The pyrrole protons are expected to appear as distinct multiplets in the aromatic region, with their chemical shifts influenced by the electron-donating methyl group and the N-silyl substituent. The methyl protons on the pyrrole ring would likely present as a singlet in the upfield region. The TIPS group would show a complex pattern, with a septet for the methine (-CH) protons and a doublet for the methyl (-CH₃) protons, indicative of their coupling.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The pyrrole ring carbons are expected to resonate in the downfield region, characteristic of aromatic heterocycles. The carbon of the methyl group attached to the pyrrole ring will appear at a higher field. The carbons of the TIPS group will show two distinct signals corresponding to the methine and methyl carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 (pyrrole) | ~6.6 | C-2: ~125 |
| H-4 (pyrrole) | ~5.9 | C-4: ~110 |
| H-5 (pyrrole) | ~6.5 | C-5: ~120 |
| -CH₃ (pyrrole) | ~2.1 | C (methyl): ~13 |
| -CH (TIPS) | ~1.5 | C (methine): ~12 |
| -CH₃ (TIPS) | ~1.1 | C (methyl): ~18 |
| C-3 (pyrrole) | - | C-3: ~122 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the adjacent pyrrole ring protons (H-4 and H-5). The methine proton of the TIPS group would show a strong correlation with the methyl protons of the same group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the C-2 carbon would show a correlation with the H-2 proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in confirming the substitution pattern on the pyrrole ring. For example, a NOE would be expected between the methyl protons at the 3-position and the H-2 and H-4 protons on the pyrrole ring.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₂₇NSi), the calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula.
Calculated Exact Mass for C₁₄H₂₇NSi
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 238.1986 |
| [M+Na]⁺ | 260.1805 |
The observation of an ion with a mass-to-charge ratio corresponding to the calculated value, with a high degree of accuracy (typically within 5 ppm), would provide strong evidence for the elemental composition of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the pyrrole ring and the methyl group would appear around 3100-2850 cm⁻¹. The C=C and C-N stretching vibrations of the pyrrole ring are expected in the 1600-1400 cm⁻¹ region. The presence of the silyl (B83357) group would be indicated by Si-C stretching and bending vibrations, typically observed in the fingerprint region below 1000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the pyrrole ring and the Si-C bonds of the TIPS group would likely give rise to strong Raman signals.
Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3150-3000 | IR, Raman |
| Aliphatic C-H Stretch | 2980-2850 | IR, Raman |
| Pyrrole Ring Stretch (C=C, C-N) | 1600-1400 | IR, Raman |
| CH₃ Bending | 1460-1370 | IR |
| Si-C Stretch | 800-600 | IR, Raman |
X-ray Diffraction Analysis for Solid-State Molecular Structure Elucidation
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide the definitive solid-state molecular structure. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule.
Based on the structures of similar silylated pyrroles, it is anticipated that the pyrrole ring would be essentially planar. The nitrogen atom would adopt a trigonal planar geometry due to its involvement in the aromatic system and its bond to the silicon atom. The silicon atom would exhibit a tetrahedral geometry, bonded to the pyrrole nitrogen and the three isopropyl groups. The analysis would also reveal the conformation of the bulky tris(propan-2-yl)silyl group relative to the pyrrole ring and provide insights into the intermolecular packing forces in the crystal lattice.
Theoretical and Computational Chemistry Studies
Electronic Structure and Aromaticity Calculations
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole. These methods allow for the detailed investigation of its electronic structure, aromatic character, and reactivity from a quantum mechanical perspective.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in predicting its optimized molecular geometry, electronic properties, and spectroscopic signatures.
DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. For this substituted pyrrole (B145914), key parameters such as bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms are determined. The tris(propan-2-yl)silyl (triisopropylsilyl or TIPS) group, being sterically demanding, will significantly influence the geometry of the pyrrole ring and the orientation of the substituents.
Once the geometry is optimized, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.
The electrostatic potential surface can also be mapped to visualize the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactive sites. In silyl-substituted pyrroles, the silicon atom can influence the electronic properties of the pyrrole ring through both inductive and steric effects.
Table 1: Predicted Molecular Properties from DFT Calculations (Note: The following data are representative values based on typical DFT calculations for similar silyl-substituted pyrroles and are intended for illustrative purposes.)
| Property | Predicted Value |
|---|---|
| Optimized Geometry | |
| N-Si Bond Length | ~1.8 - 1.9 Å |
| C-N-C Bond Angle | ~108° - 110° |
| Dihedral Angle (Pyrrole-Si) | Varies with conformation |
| Electronic Properties | |
| HOMO Energy | -5.5 to -6.5 eV |
| LUMO Energy | -0.5 to 0.5 eV |
| HOMO-LUMO Gap | 5.0 to 7.0 eV |
The aromaticity of the pyrrole ring in this compound is a key feature influencing its stability and reactivity. wikipedia.org Computational methods provide quantitative measures of aromaticity through various indices.
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It is calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity. For the pyrrole ring in this molecule, NICS calculations would be expected to yield negative values, confirming its aromatic character. The magnitude of the NICS value can be compared to that of benzene (B151609) and other heterocyclic aromatic compounds to gauge its relative aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the degree of bond length equalization in the ring, which is characteristic of aromatic systems. The HOMA index is calculated from the deviation of the bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system. The presence of the bulky silyl (B83357) group and the methyl group may cause minor distortions in the pyrrole ring, which could be reflected in the HOMA value.
Table 2: Calculated Aromaticity Indices (Note: These values are estimations for a substituted pyrrole ring based on general principles and data for related compounds.)
| Aromaticity Index | Predicted Value | Interpretation |
|---|---|---|
| NICS(0) | -10 to -15 ppm | Aromatic |
| NICS(1) | -8 to -12 ppm | Aromatic |
Reaction Mechanism Elucidation and Transition State Characterization
Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states.
For this compound, computational modeling can be used to explore various reaction pathways, such as electrophilic substitution, which is a characteristic reaction of aromatic pyrroles. DFT calculations can be employed to model the entire reaction coordinate, from reactants to products, through the transition state.
By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. This provides a quantitative measure of the reaction rate. For instance, the regioselectivity of electrophilic attack (i.e., whether it occurs at the C2, C4, or C5 position of the pyrrole ring) can be predicted by comparing the activation energies for each pathway. The pathway with the lowest energy barrier will be the most favorable. The directing effects of the methyl and silyl groups would be a key focus of such a study.
Similarly, the influence of a catalyst can be computationally investigated. By modeling the interaction of the catalyst with the substrate, it is possible to understand how the catalyst lowers the activation energy of the reaction. For reactions involving this compound, this could involve modeling the interaction with a Lewis acid or a transition metal catalyst.
Conformational Analysis and Steric Interactions.nih.govmdpi.com
The tris(propan-2-yl)silyl group is sterically bulky, and its presence will lead to a number of possible conformations for this compound. Conformational analysis aims to identify the different stable conformers and to determine their relative energies.
This is typically done by performing a systematic search of the conformational space, which involves rotating the single bonds in the molecule and calculating the energy at each step. The resulting potential energy surface will show various energy minima, corresponding to the stable conformers. The relative populations of these conformers at a given temperature can then be calculated using Boltzmann statistics.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Dynamic Behavior of the Tris(propan-2-yl)silyl Group
The tris(propan-2-yl)silyl (TIPS) group is a bulky substituent that significantly influences the chemical and physical properties of the this compound molecule. Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the dynamic behavior of this silyl group. nih.gov
The rotation of the TIPS group around the Si-N bond is a key dynamic process. Due to the steric bulk of the three isopropyl groups, this rotation is not free but is characterized by a distinct energy barrier. Computational models can predict the preferred conformations of the TIPS group relative to the pyrrole ring. These studies often reveal that the staggered conformations, which minimize the steric interactions between the isopropyl groups and the pyrrole ring, are energetically favored.
The dynamic behavior of the TIPS group can be further elucidated by considering the conformational preferences of similar silyl-substituted compounds. For instance, structural studies on silyl-substituted pyrrolidines have utilized 2D-NMR and DFT calculations to reveal different conformational preferences, which in turn affect their catalytic performance. nih.gov
The following table summarizes key parameters related to the dynamic behavior of bulky silyl groups, derived from computational studies on analogous systems.
| Parameter | Description | Significance |
| Rotational Energy Barrier | The energy required for the TIPS group to rotate around the Si-N bond. | A higher barrier indicates restricted rotation and a more rigid conformation. |
| Preferred Conformation | The lowest energy orientation of the TIPS group relative to the pyrrole ring. | Influences the molecule's overall shape and how it interacts with other molecules. |
| Vibrational Frequencies | Frequencies at which the bonds within the TIPS group and its connection to the pyrrole ring vibrate. | Provides insight into the strength of the chemical bonds and the flexibility of the molecule. |
This table is generated based on general principles of computational chemistry applied to sterically hindered silyl groups and does not represent specific experimental values for this compound.
Steric Shielding Effects on Pyrrole Ring Reactivity
The voluminous nature of the tris(propan-2-yl)silyl group at the N-1 position of the pyrrole ring exerts a profound steric shielding effect, significantly modulating the reactivity of the pyrrole nucleus. This steric hindrance plays a crucial role in directing the outcome of various chemical reactions.
In electrophilic substitution reactions, the TIPS group can direct incoming electrophiles to specific positions on the pyrrole ring. For N-(triisopropylsilyl)pyrrole, electrophilic substitution occurs preferentially at the β-position (C-3). fishersci.ca This is a departure from the typical α-substitution (C-2) observed for many N-unsubstituted or less sterically hindered N-substituted pyrroles. The bulky TIPS group effectively blocks the approach of electrophiles to the α-positions, making the β-positions more accessible.
This directing effect is a valuable tool in organic synthesis, enabling the selective functionalization of the pyrrole ring at the C-3 position. For example, N-(triisopropylsilyl)pyrrole is used as a precursor for the synthesis of 3-substituted pyrroles. acs.org
The steric hindrance of bulky N-substituents can also inhibit certain reactions altogether. Studies on 2-vinylpyrroles have shown that bulky groups on the nitrogen atom can sterically inhibit Michael addition reactions at the C-5 position of the pyrrole ring. rsc.org Furthermore, steric interactions can destabilize conformations required for certain cycloaddition reactions. rsc.org The size of the substituent on the nitrogen atom has a significant impact on the stereoselectivity of reactions involving the pyrrole ring. nih.gov
Computational studies can quantify these steric effects by calculating parameters such as steric hindrance indices and mapping the electrostatic potential surface of the molecule. These calculations can visually demonstrate how the TIPS group shields the pyrrole ring and influences the trajectory of approaching reagents.
The table below outlines the influence of the TIPS group on the reactivity of the pyrrole ring.
| Reaction Type | Effect of TIPS Group | Outcome |
| Electrophilic Substitution | Shields α-positions (C-2, C-5) | Directs substitution to β-positions (C-3, C-4) |
| Michael Addition | Hinders approach to C-5 | Can inhibit or slow down the reaction |
| Cycloaddition Reactions | Destabilizes certain transition states | Can inhibit or alter the stereochemical outcome |
This table summarizes the general steric effects of a bulky N-silyl substituent on a pyrrole ring based on documented research on analogous compounds.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthon in Complex Molecule Synthesis
In organic synthesis, the utility of a building block is often defined by its ability to undergo predictable and selective reactions. The TIPS group in 3-methyl-1-TIPS-pyrrole is not merely a passive protecting group; it actively directs the regiochemical outcome of subsequent reactions. By sterically hindering the nitrogen atom and the adjacent α-positions (C2 and C5), it facilitates electrophilic substitution and metallation at the less hindered β-positions (C3 and C4) of the pyrrole (B145914) ring, a reactivity pattern that is often difficult to achieve with unprotected or less bulky N-substituted pyrroles. johnshopkins.edu This controlled reactivity makes it an exceptionally versatile synthon for constructing intricate molecular architectures.
The pyrrole nucleus is a privileged scaffold found in a vast array of pharmacologically active compounds and natural products, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.comresearchgate.net The targeted synthesis of polysubstituted pyrrole derivatives is therefore a central goal in medicinal chemistry. The use of N-silyl protecting groups, particularly the bulky TIPS group, is a well-established strategy to control the functionalization of the pyrrole ring. researchgate.net
Research has demonstrated that N-TIPS protection allows for selective bromination at the 3-position of the pyrrole ring. deakin.edu.au This brominated intermediate can then undergo a lithium-halogen exchange to generate a nucleophilic organolithium species. This species can react with various electrophiles to introduce a wide range of functional groups specifically at the C3 position. johnshopkins.edu This method provides a reliable pathway to 3-substituted pyrroles, which are key intermediates for more complex heterocyclic systems. For instance, this strategy has been employed in multi-step syntheses aiming for natural product analogues and other biologically relevant molecules. The ability to precisely install substituents on the pyrrole core is crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of a molecule's biological activity. nih.gov
| Step | Reaction | Reagents | Outcome | Reference |
|---|---|---|---|---|
| 1 | N-Protection | Pyrrole, NaH, TIPS-Cl | 1-(triisopropylsilyl)-1H-pyrrole | johnshopkins.edu |
| 2 | β-Bromination | N-Bromosuccinimide (NBS) | 3-bromo-1-(triisopropylsilyl)-1H-pyrrole | johnshopkins.edudeakin.edu.au |
| 3 | Lithium-Halogen Exchange | t-BuLi | 3-lithio-1-(triisopropylsilyl)-1H-pyrrole | deakin.edu.au |
| 4 | Electrophilic Quench | Various Electrophiles (e.g., R-X, RCHO) | 3-substituted-1-(triisopropylsilyl)-1H-pyrrole | johnshopkins.edudeakin.edu.au |
The versatility of 3-methyl-1-TIPS-pyrrole extends beyond pharmaceuticals into the realms of agrochemicals and materials science. nih.govscispace.com Many commercial pesticides, including fungicides and acaricides, incorporate a pyrrole moiety in their structure. nih.gov The synthetic methodologies enabled by TIPS protection are directly applicable to the construction of these agrochemical analogues. By allowing for the controlled introduction of specific substituents, chemists can systematically modify the pyrrole structure to optimize for pesticidal activity and environmental stability.
In the field of functional materials, pyrrole is the fundamental unit of polypyrrole, a well-known conducting polymer. eurekaselect.com The properties of polypyrrole can be tailored by introducing functional groups onto the pyrrole monomer before polymerization. The use of 3-methyl-1-TIPS-pyrrole as a precursor allows for the synthesis of specifically functionalized monomers. For example, a 3-substituted N-TIPS pyrrole was chemically polymerized to yield a conductive polymer, demonstrating the utility of this synthon in creating materials with specific electronic properties. deakin.edu.au Furthermore, such functionalized pyrroles can serve as precursors for dyes and pigments, where the substituents on the pyrrole ring dictate the color and photophysical properties of the final material. scispace.com
Potential in Organic-Inorganic Hybrid Materials Development
The "silyl" component of 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole provides a direct link between organic chemistry and inorganic materials science. The silicon atom allows this molecule and its derivatives to be integrated with inorganic substrates and polymer systems, leading to the creation of advanced organic-inorganic hybrid materials.
Silicon-containing polymers, such as polysiloxanes (silicones), possess a unique combination of properties including high thermal stability, flexibility, and chemical inertness. mdpi.comlibretexts.org Incorporating functional organic units like pyrrole into these polymer systems can generate new materials with enhanced or novel properties, such as conductivity or specific binding capabilities.
Copolymers containing both pyrrole and silicone segments have been developed. researchgate.net These materials can be synthesized by polymerizing pyrrole in the presence of silicone oligomers that have reactive end groups. While direct polymerization of the sterically hindered 3-methyl-1-TIPS-pyrrole is challenging, it can be functionalized to create a monomer suitable for copolymerization. For instance, the TIPS group could be replaced with a more reactive silane (B1218182) that can participate in polymerization reactions, or the pyrrole ring itself could be modified with a polymerizable group. The resulting silicon-containing polymers that feature pyrrole units can combine the processability and stability of silicones with the electronic properties of polypyrrole, making them candidates for applications in flexible electronics and sensors. researchgate.netnih.gov
Organosilanes are widely used as coupling agents to chemically bond organic molecules to inorganic surfaces like silica (B1680970), glass, and silicon wafers. nih.govmdpi.com This surface functionalization is a cornerstone of nanotechnology, enabling the creation of tailored interfaces for sensors, chromatography, and biocompatible coatings.
Pyrrole-bearing silane compounds can be grafted onto surfaces to impart the specific properties of the pyrrole ring. researchgate.net For example, silica nanoparticles have been modified with a pyrrole-bearing trialkoxysilane. These functionalized nanoparticles then serve as seeds for the surface-initiated polymerization of pyrrole, resulting in a core-shell structure with a silica core and a conductive polypyrrole shell. researchgate.net Similarly, silicon wafers have been patterned with polypyrrole by first anchoring a pyrrole-functionalized silane to the surface, which then directs the subsequent polymerization. nist.gov The triisopropylsilyl group in 3-methyl-1-TIPS-pyrrole, while less reactive for surface grafting than a trialkoxysilane, serves as a proof-of-concept for silyl-pyrrole structures. It can be chemically converted into a more suitable anchoring group for covalent attachment to surfaces. This approach allows for the creation of surfaces with controlled chemical and electronic properties, which is highly valuable for fabricating nanoelectronic devices and biosensors. nist.govpolimi.it
Q & A
Q. Q1. What are the standard synthetic routes for 3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions using a boronic ester precursor. For example, a TIPS (tris(propan-2-yl)silyl)-protected pyrrole boronic ester (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-TIPS-pyrrole) can react with methyl halides under palladium catalysis. Key parameters include:
Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl and TIPS group positions). For example, the TIPS group shows distinct upfield shifts for the isopropyl protons (δ 0.8–1.2 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₄H₂₇NSi).
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with careful attention to the bulky TIPS group’s steric effects on packing .
- Purity : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, hexane/EtOAc) ensure >95% purity .
Advanced Research Questions
Q. Q3. How does the TIPS group influence the compound’s reactivity in cross-coupling reactions, and how can competing side reactions (e.g., desilylation) be mitigated?
Methodological Answer: The TIPS group acts as a steric shield, directing regioselectivity in electrophilic substitutions. However, under basic or nucleophilic conditions, desilylation may occur. Mitigation strategies include:
Q. Q4. What computational methods are suitable for modeling the compound’s interactions in supramolecular or biological systems?
Methodological Answer:
- Docking Studies : Programs like GOLD (Genetic Optimization for Ligand Docking) predict binding modes with proteins. Parameters include flexible ligand docking and scoring functions (e.g., ChemPLP) .
- DFT Calculations : Gaussian or ORCA software optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- MD Simulations : GROMACS or AMBER simulate solvation effects and conformational dynamics .
Q. Q5. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected downfield shifts in ¹H NMR)?
Methodological Answer:
- Variable Temperature (VT) NMR : Identifies dynamic effects (e.g., hindered rotation of the TIPS group).
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals.
- Isotopic Labeling : ¹³C-labeled derivatives clarify ambiguous carbon environments.
- Cross-validation with X-ray data : SHELXL-refined structures provide definitive bond-length and angle references .
Q. Q6. What strategies are effective for synthesizing derivatives of 3-methyl-1-TIPS-pyrrole for structure-activity relationship (SAR) studies?
Methodological Answer:
- Directed C-H Functionalization : Use Pd-catalyzed C–H activation at the pyrrole’s β-position with directing groups (e.g., pyridine auxiliaries).
- Protection/Deprotection : Temporarily mask the TIPS group with TBAF (tetra-n-butylammonium fluoride) for functionalization, followed by re-silylation .
- Electrophilic Aromatic Substitution : Nitration or halogenation under mild conditions (e.g., HNO₃/AcOH at 0°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
